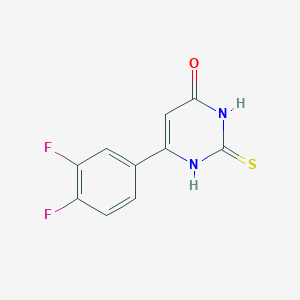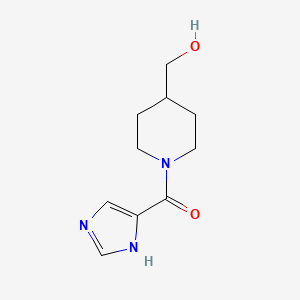![molecular formula C10H15ClN4O B1467083 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol CAS No. 1249779-00-7](/img/structure/B1467083.png)
2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for this compound is “2-[4-(2-amino-6-chloro-4-pyrimidinyl)-1-piperazinyl]ethanol” and its InChI code is "1S/C10H16ClN5O/c11-8-7-9 (14-10 (12)13-8)16-3-1-15 (2-4-16)5-6-17/h7,17H,1-6H2, (H2,12,13,14)" . The molecular weight is 257.72 .Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol” is 257.72 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Introduction to Arylpiperazine Derivatives
Arylpiperazine derivatives, such as 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, have been extensively studied for their potential in clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects on serotonin and other neurotransmitter receptors. Despite their clinical utility, some metabolites of arylpiperazine derivatives have also been noted for uncontrolled use as designer drugs due to their amphetamine-like effects (Caccia, 2007).
DNA Minor Groove Binding Applications
The synthetic dye Hoechst 33258, which is structurally related to 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, showcases the ability of piperazine derivatives to bind strongly to the minor groove of double-stranded DNA. This interaction, particularly with AT-rich sequences, underpins its use as a fluorescent DNA stain, facilitating chromosome and nuclear staining in cell biology. Hoechst derivatives are also explored for their potential as radioprotectors and topoisomerase inhibitors, offering a basis for drug design aimed at DNA interaction (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity and SAR
The piperazine scaffold, a core structural component of 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, is highlighted for its anti-mycobacterial properties. Compounds containing piperazine have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, underlining the importance of piperazine in developing new, safer, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Therapeutics
The versatility of the piperazine ring is further demonstrated in its inclusion in various drugs with therapeutic applications across a range of conditions, including antipsychotic, antidepressant, anticancer, and antiviral treatments. The review of piperazine derivatives patented between 2010 and the present illustrates the ongoing interest in this scaffold's broad potential. Modifications to the piperazine nucleus significantly impact the pharmacological profile of the resulting compounds, emphasizing the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-10-12-2-1-9(13-10)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIIOOCMBXLFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)
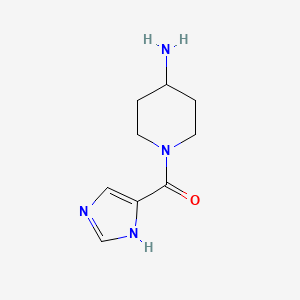
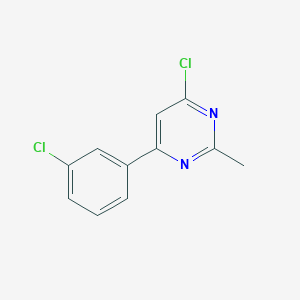
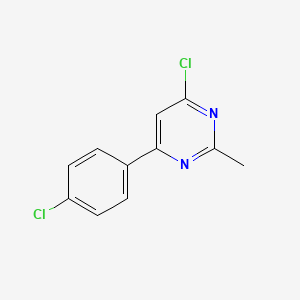
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)

amine](/img/structure/B1467018.png)
